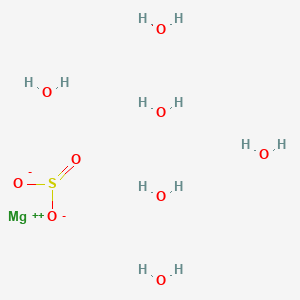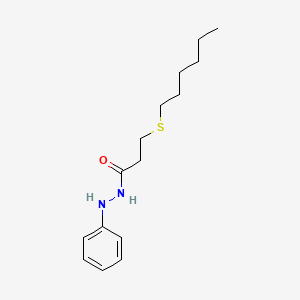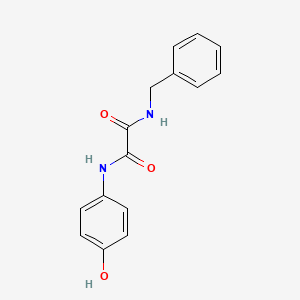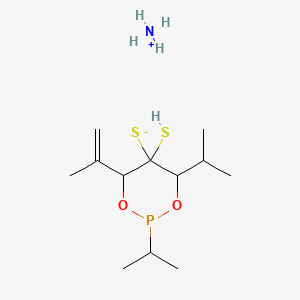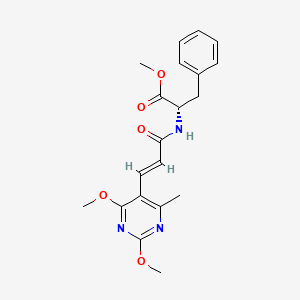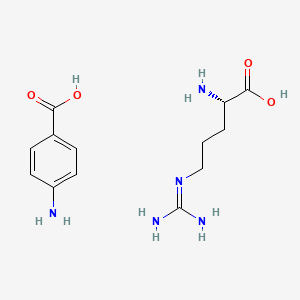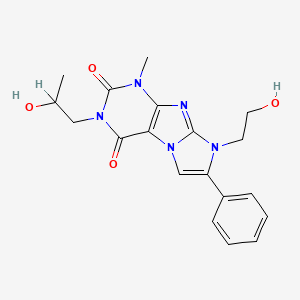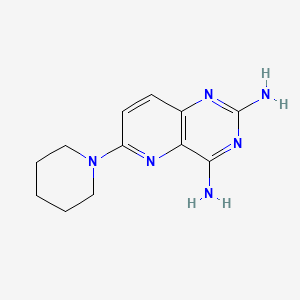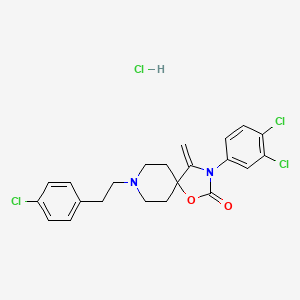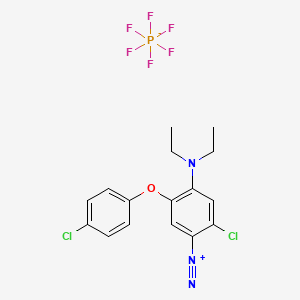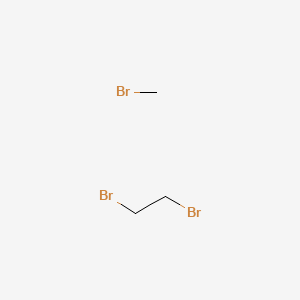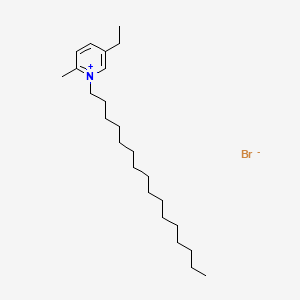
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide is a quaternary ammonium compound with the molecular formula C24H44N.Br. It is known for its surfactant properties and is used in various scientific and industrial applications. The compound is characterized by a long alkyl chain, which contributes to its amphiphilic nature, making it useful in forming micelles and other structures in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide can be synthesized through a series of alkylation reactions. The process typically involves the reaction of 2-methylpyridine with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored as a greener and more efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the pyridinium ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide with nitrate ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding pyridinium salts with different anions.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include oxidized or reduced forms of the pyridinium ring.
Scientific Research Applications
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hexadecyl-5-ethyl-2-methylpyridinium bromide is primarily based on its surfactant properties. The long alkyl chain allows the molecule to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it useful in applications such as antimicrobial agents and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecyl-2-methylpyridinium bromide
- 1-Dodecyl-2-methylpyridinium bromide
- 1-Hexadecyl-3-methylpyridinium bromide
Uniqueness
1-Hexadecyl-5-ethyl-2-methylpyridinium bromide is unique due to the presence of both an ethyl and a hexadecyl group on the pyridinium ring. This combination enhances its amphiphilic properties, making it more effective in forming micelles and interacting with lipid bilayers compared to similar compounds with shorter alkyl chains or different substitution patterns .
Properties
CAS No. |
101502-07-2 |
|---|---|
Molecular Formula |
C24H44BrN |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-ethyl-1-hexadecyl-2-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-24(5-2)20-19-23(25)3;/h19-20,22H,4-18,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FZLFCALRNGNLDS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=C(C=CC(=C1)CC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


